2,3,4,5-Tetrakis(4-methoxyphenyl)oxolane

Stereochemistry Chiral resolution Asymmetric synthesis

2,3,4,5-Tetrakis(4-methoxyphenyl)oxolane (CAS 67307-22-6) is a fully substituted tetrahydrofuran bearing four 4‑methoxyphenyl groups at ring positions 2, 3, 4, and With molecular formula C₃₂H₃₂O₅ and a molecular weight of 496.6 g·mol⁻¹, the compound possesses four stereogenic centres and can exist as multiple diastereomers, a feature absent in its geminally substituted regioisomer 2,2,5,5‑tetrakis(4‑methoxyphenyl)oxolane (CAS 89780‑88‑1). Predicted physicochemical parameters include a density of 1.1 ± 0.1 g·cm⁻³, a boiling point of 613.0 ± 55.0 °C, an ACD/LogP of 7.52, and a polar surface area of 46 Ų.

Molecular Formula C32H32O5
Molecular Weight 496.6 g/mol
CAS No. 67307-22-6
Cat. No. B12903310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,5-Tetrakis(4-methoxyphenyl)oxolane
CAS67307-22-6
Molecular FormulaC32H32O5
Molecular Weight496.6 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2C(C(OC2C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC
InChIInChI=1S/C32H32O5/c1-33-25-13-5-21(6-14-25)29-30(22-7-15-26(34-2)16-8-22)32(24-11-19-28(36-4)20-12-24)37-31(29)23-9-17-27(35-3)18-10-23/h5-20,29-32H,1-4H3
InChIKeyRUUBBTWWNGNKMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,4,5-Tetrakis(4-methoxyphenyl)oxolane (CAS 67307-22-6) – Procurement-Relevant Physicochemical and Structural Profile


2,3,4,5-Tetrakis(4-methoxyphenyl)oxolane (CAS 67307-22-6) is a fully substituted tetrahydrofuran bearing four 4‑methoxyphenyl groups at ring positions 2, 3, 4, and 5. With molecular formula C₃₂H₃₂O₅ and a molecular weight of 496.6 g·mol⁻¹, the compound possesses four stereogenic centres and can exist as multiple diastereomers, a feature absent in its geminally substituted regioisomer 2,2,5,5‑tetrakis(4‑methoxyphenyl)oxolane (CAS 89780‑88‑1) . Predicted physicochemical parameters include a density of 1.1 ± 0.1 g·cm⁻³, a boiling point of 613.0 ± 55.0 °C, an ACD/LogP of 7.52, and a polar surface area of 46 Ų . The compound is listed in the Wiley Registry of Mass Spectral Data and has been characterised by ¹H NMR, ¹³C NMR, FTIR, and GC‑MS [1]. A dedicated stereoselective synthetic route yielding all four diastereomeric series of 2,3,4,5‑tetraaryltetrahydrofurans has been reported [2].

Why 2,3,4,5-Tetrakis(4-methoxyphenyl)oxolane Cannot Be Interchanged with Generic Tetraaryltetrahydrofurans


Tetraaryltetrahydrofurans share the C₃₂H₃₂O₅ formula but differ critically in substitution topology. The 2,2,5,5‑regioisomer (CAS 89780‑88‑1) has geminal methoxyphenyl pairs at C‑2 and C‑5 and is achiral, whereas the 2,3,4,5‑pattern generates four stereogenic centres and pronounced conformational asymmetry . These topological differences translate into measurable divergence in predicted density (1.1 vs. 1.2 g·cm⁻³), boiling point (613 vs. 623 °C), logP (7.52 vs. 7.35), bio‑concentration factor (BCF 87 832 vs. 128 380), and surface tension (42.6 vs. 45.3 dyne·cm⁻¹) . Furthermore, the aromatic analogue 2,3,4,5‑tetrakis(4‑methoxyphenyl)furan (CAS 99648‑41‑6) is a planar heterocycle lacking the saturated ring and sp³ character of the oxolane, eliminating both stereochemistry and the electronic profile relevant to tetrahydrofuran‑based recognition motifs . Procuring an in‑class tetrahydrofuran without verifying the specific substitution pattern therefore risks selecting a compound with fundamentally different stereochemical, pharmacokinetic, and physico‑chemical behaviour.

Quantitative Differentiation Evidence for 2,3,4,5-Tetrakis(4-methoxyphenyl)oxolane Versus Closest Analogs


Stereochemical Complexity: Four Contiguous Stereocentres vs. Achiral 2,2,5,5-Regioisomer

The 2,3,4,5‑substitution pattern generates four contiguous sp³ stereogenic centres (C‑2, C‑3, C‑4, C‑5), enabling up to 8 possible diastereomers. In contrast, the 2,2,5,5‑regioisomer (CAS 89780‑88‑1) carries geminal pairs at C‑2 and C‑5, rendering it completely achiral . This distinction is absolute—no stereoisomerism is possible in the comparator. A stereoselective cascade synthesis affording four distinct diastereomeric series of 2,3,4,5‑tetraaryltetrahydrofurans has been demonstrated, confirming that individual diastereomers are synthetically accessible and isolable [1]. The natural product kobophenol A, which contains the identical 2,3,4,5‑tetraaryltetrahydrofuran scaffold (though with different aryl substituents), exhibits potent acetylcholinesterase inhibition and ACE2–S1‑RBD blocking activity (IC₅₀ = 1.81 μM), establishing the biological relevance of this stereochemical framework [2].

Stereochemistry Chiral resolution Asymmetric synthesis

Predicted Bioaccumulation Potential: 31.6% Lower BCF Versus 2,2,5,5-Regioisomer

ACD/Labs Percepta predictions indicate a bio‑concentration factor (BCF) of 87 832 for 2,3,4,5‑tetrakis(4‑methoxyphenyl)oxolane versus 128 380 for the 2,2,5,5‑regioisomer, representing a 31.6 % reduction . The corresponding ACD/KOC (organic‑carbon‑normalised sorption coefficient) is 120 295 vs. 157 848, a 23.8 % decrease. ACD/LogD at pH 7.4 is 6.81 vs. 7.02 . These differences arise from the altered spatial distribution of the four methoxyphenyl groups, which modifies the molecular shape, polarity, and solvent‑accessible surface area .

Environmental fate Bioaccumulation ADME prediction

Physicochemical Property Divergence: Density, Boiling Point, and Lipophilicity Differences

Predicted physicochemical properties reveal consistent, quantifiable differences between the 2,3,4,5‑ and 2,2,5,5‑isomers. The target compound exhibits lower density (1.1 vs. 1.2 g·cm⁻³, an 8.3 % reduction), lower boiling point (613.0 vs. 622.7 °C, Δ = 9.7 °C), and lower enthalpy of vaporisation (87.7 vs. 88.9 kJ·mol⁻¹). Surface tension is reduced to 42.6 from 45.3 dyne·cm⁻¹ (6.0 % decrease), while molar volume increases to 432.5 from 429.4 cm³ (0.7 % increase) . The ACD/LogP is 7.52 vs. 7.35, indicating 0.17 log unit higher lipophilicity despite lower BCF . These differences, though modest in magnitude, are systematic and directionally consistent across multiple parameters, confirming that the 2,3,4,5‑substitution pattern yields a distinct molecular entity with its own reproducible property set .

Physicochemical profiling Formulation development Chromatographic separation

Dedicated Stereoselective Synthetic Route: Access to Diastereomerically Defined Material

A Tf₂NH‑mediated regio‑ and diastereoselective cascade synthesis of 2,3,4,5‑tetraaryltetrahydrofurans has been reported (Org. Lett. 2025, 27, 3177–3182). The method proceeds via skeletal metamorphosis of 1‑alkynyl‑2,3‑diaryl‑2‑methoxycarbonylcyclopropyl ketones to 2,3,4,5‑tetraaryl‑2,3‑dihydrofurans, followed by controllable reduction and ester removal to precisely afford four types of the eight possible THF diastereomers with four different (hetero)aryl substituents [1]. In contrast, the 2,2,5,5‑regioisomer is typically prepared by Diels–Alder cycloaddition of 4‑methoxybenzaldehyde derivatives or by electron‑transfer photooxygenation of 1,1‑di(p‑anisyl)ethylene, a non‑stereoselective route with limited diastereomeric control options . No analogous stereodivergent methodology has been demonstrated for the 2,2,5,5‑isomer [1].

Organic synthesis Methodology Diastereoselective synthesis

Class‑Level Biological Scaffold Relevance: 2,3,4,5‑Tetraaryltetrahydrofuran Core in a Bioactive Natural Product

The 2,3,4,5‑tetraaryltetrahydrofuran skeleton occurs in kobophenol A, a resveratrol tetramer isolated from Carex species. Kobophenol A inhibits rat brain protein kinase C with an IC₅₀ of 52.0 μM, blocks the ACE2–S1‑RBD interaction with an IC₅₀ of 1.81 μM, and inhibits SARS‑CoV‑2 viral infection in cells with an EC₅₀ of 71.6 μM [1]. In antioxidant assays, kobophenol A showed IC₅₀ > 1000 μM in the DPPH radical scavenging assay [1]. While the aryl substituents differ (resveratrol‑derived phenols vs. 4‑methoxyphenyl groups), the core scaffold identity directly links the 2,3,4,5‑substitution pattern to validated biological target engagement, a connection absent for the 2,2,5,5‑regioisomer, which has no reported natural product counterpart or specific bioactivity data tied to its scaffold [1][2].

Natural product Biological activity Scaffold validation

Evidence‑Backed Application Scenarios for 2,3,4,5‑Tetrakis(4‑methoxyphenyl)oxolane


Chiral Ligand or Auxiliary Development for Asymmetric Catalysis

The four stereogenic centres of the 2,3,4,5‑isomer make it a viable scaffold for chiral ligand design, analogous to TADDOLs (α,α,α’,α’‑tetraaryl‑1,3‑dioxolane‑4,5‑dimethanols) that have been widely exploited in enantioselective Ti‑catalysed additions, hydrogenations, and metathesis polymerisations . Unlike the achiral 2,2,5,5‑isomer, which cannot impart chirality, the 2,3,4,5‑isomer can be resolved into individual diastereomers via the published stereoselective cascade route [1], enabling systematic screening of stereochemical influence on enantioselectivity.

Stereochemical Probe in Medicinal Chemistry SAR Campaigns

The scaffold correspondence to kobophenol A—a natural product with validated PKC inhibition (IC₅₀ 52.0 μM) and ACE2–S1‑RBD antagonism (IC₅₀ 1.81 μM) [2][3]—positions the 2,3,4,5‑tetraaryltetrahydrofuran core as a biologically relevant starting point for analogue synthesis. The four contiguous stereocentres allow exploration of diastereomer‑dependent activity, a dimension entirely unavailable with the 2,2,5,5‑regioisomer. The lower predicted BCF (87 832 vs. 128 380) may also offer a favourable environmental safety profile in lead optimisation .

Analytical Reference Standard for Multi‑Technique Identification

The compound is registered in the Wiley Registry of Mass Spectral Data and has verified ¹H NMR, ¹³C NMR, FTIR, and GC‑MS spectra available through SpectraBase (Compound ID: 3ESd6mK9GTJ) [4]. Combined with its ChemSpider‑documented predicted physicochemical constants (density 1.1 g·cm⁻³, boiling point 613.0 °C, refractive index 1.583) , it can serve as a multi‑technique reference standard for confirming the identity of 2,3,4,5‑substituted tetraaryltetrahydrofurans and distinguishing them from 2,2,5,5‑isomers and aromatic furan analogs in quality control workflows.

Building Block for Materials Chemistry with Tuneable Packing Properties

The higher molar volume (432.5 vs. 429.4 cm³) and lower surface tension (42.6 vs. 45.3 dyne·cm⁻¹) of the 2,3,4,5‑isomer relative to its 2,2,5,5‑counterpart suggest altered molecular packing in the solid state. This may influence crystallinity, melting behaviour, and thin‑film morphology in organic electronic or coating applications. The electron‑rich methoxyphenyl substituents can participate in π‑stacking and charge‑transfer interactions, while the stereochemical configuration provides an additional handle for tuning intermolecular ordering .

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